3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
“3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” is a complex organic compound that features a unique combination of oxazole, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile.
Formation of the triazole ring: This can be accomplished through cyclization reactions involving hydrazines and nitriles.
Final assembly: The various fragments are then combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
“3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” may undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole and triazole rings may be reduced under specific conditions.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or methyl groups.
Scientific Research Applications
Chemistry
In chemistry, “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a bioactive molecule. The presence of oxazole and triazole rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and triazole derivatives, such as:
- 5-methyl-2-phenyl-1,3-oxazole
- 4-phenyl-1,2,4-triazole
- 2-(4-methylphenyl)-1,3-oxazole
Uniqueness
What sets “3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole” apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-4-14-27-21(18-8-6-5-7-9-18)25-26-23(27)29-15-20-17(3)28-22(24-20)19-12-10-16(2)11-13-19/h4-13H,1,14-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVPPKMALDIUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NN=C(N3CC=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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